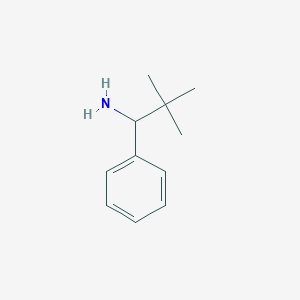

2,2-Dimethyl-1-phenylpropan-1-amine

Descripción general

Descripción

The compound 2,2-Dimethyl-1-phenylpropan-1-amine is a structural analog of the psychotomimetic amine 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and related compounds. These substances are part of a class of psychoactive drugs that have been studied for their effects on the central nervous system (CNS) and their potential to induce altered states of consciousness, which may provide insights into mental diseases and CNS function .

Synthesis Analysis

The synthesis of analogs of DOM, such as 2,2-Dimethyl-1-phenylpropan-1-amine, typically involves the modification of the phenyl-2-aminopropane structure. For example, the synthesis of various 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes has been described, which includes the introduction of different substituents like Br, Cl, I, NO2, NH2, and NHAc . Additionally, the synthesis of N,N-dimethyl-2-propen-1-amine derivatives has been reported, which are structurally related and have been investigated for their biological activities .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1-phenylpropan-1-amine and its analogs can be characterized using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR. Crystallographic analysis can also provide detailed information about the conformation and arrangement of molecules in the solid state . The conformational analyses of related compounds have been conducted to understand the influence of different environments on their structure .

Chemical Reactions Analysis

The metabolism and chemical reactions of DOM and its analogs have been extensively studied. For instance, the stereoselective metabolism of DOM has been demonstrated in rabbit liver homogenates, showing that individual enantiomers can be metabolized at different rates . The in vivo metabolism of DOM in rabbits has also been explored, revealing the stereochemical factors that influence its metabolic fate . Moreover, the O-demethylation of DOM has been investigated, which is a key metabolic pathway that may relate to its psychotomimetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-1-phenylpropan-1-amine and its analogs are closely related to their molecular structure and stereochemistry. The pharmacological activities of these compounds, such as their psychotomimetic effects, are often associated with specific enantiomers . The study of their physical properties, such as solubility, melting point, and boiling point, is essential for understanding their behavior in biological systems and for the development of pharmaceutical formulations.

Aplicaciones Científicas De Investigación

1. Solvent-free synthesis of propargylamines

- Application Summary : Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant .

- Methods of Application : This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

- Results or Outcomes : Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

- Application Summary : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Methods of Application : The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

- Results or Outcomes : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .

3. Quantification in urine

- Application Summary : The first published data on the excretion study of NN-DMPPA to support the knowledge of NN-DMPPA in routine anti-doping control have been presented .

- Methods of Application : The reliable gas chromatography-mass spectrometry quantitative method (GC-MS) has been validated and applied to the excretion study of NN-DMPPA .

- Results or Outcomes : This study provides the first data on the excretion of NN-DMPPA, which can be used in routine anti-doping controls .

4. Preparation of 2,2-dimethylpropiophenone

- Application Summary : 2,2-Dimethyl-1-phenyl-1-propanol, which is closely related to 2,2-Dimethyl-1-phenylpropan-1-amine, was used in the preparation of 2,2-dimethylpropiophenone .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves organic synthesis procedures .

- Results or Outcomes : The outcome of this application is the successful synthesis of 2,2-dimethylpropiophenone .

5. Transfer Hydrogenolysis

- Application Summary : Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis of 2,2-dimethyl-1-phenyl-1-propanol has been reported .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves organic synthesis procedures .

- Results or Outcomes : The outcome of this application is the successful synthesis of 2,2-dimethyl-1-phenyl-1-propanol .

6. Kinetic Resolution

- Application Summary : Kinetic resolution of 2,2-dimethyl-1-phenyl-1-propanol using a lead dioxide anode modified with poly-S-valine grafted on to a polypyrrole film has been reported .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves electrochemical procedures .

- Results or Outcomes : The outcome of this application is the successful resolution of 2,2-dimethyl-1-phenyl-1-propanol .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .

Propiedades

IUPAC Name |

2,2-dimethyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGIGRKEXZOVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395933 | |

| Record name | 2,2-Dimethyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-phenylpropan-1-amine | |

CAS RN |

61501-04-0 | |

| Record name | α-(1,1-Dimethylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61501-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)

![3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile](/img/structure/B1308755.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)

![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)

![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)

![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)